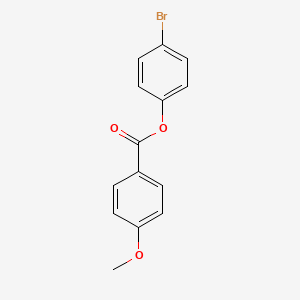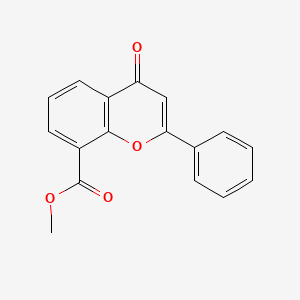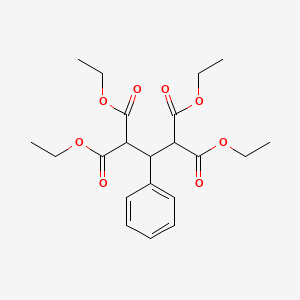
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester is an organic compound with the molecular formula C21H28O8 and a molecular weight of 408.44222 g/mol . This compound is characterized by its complex structure, which includes multiple ester groups and an aromatic phenyl ring. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester typically involves esterification reactions. One common method is the reaction of 1,1,3,3-Propanetetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and distillation units helps in the efficient separation and purification of the final product .
化学反応の分析
Types of Reactions
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Hydrolysis: Formation of 1,1,3,3-Propanetetracarboxylic acid and ethanol.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can interact with enzymes and other proteins. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
類似化合物との比較
Similar Compounds
1,1,2,3-Propanetetracarboxylic acid: Similar structure but different substitution pattern.
1,1,3,3-Propanetetracarboxylic acid: The parent compound without esterification.
2-Phenyl-1,1,3,3-Propanetetracarboxylic acid: Similar structure with different ester groups.
Uniqueness
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester is unique due to its combination of ester groups and a phenyl ring, which imparts distinct chemical and physical properties. This makes it valuable in various applications, from organic synthesis to industrial production .
特性
CAS番号 |
6768-26-9 |
|---|---|
分子式 |
C21H28O8 |
分子量 |
408.4 g/mol |
IUPAC名 |
tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C21H28O8/c1-5-26-18(22)16(19(23)27-6-2)15(14-12-10-9-11-13-14)17(20(24)28-7-3)21(25)29-8-4/h9-13,15-17H,5-8H2,1-4H3 |
InChIキー |
SXENQBBEFVGGLF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


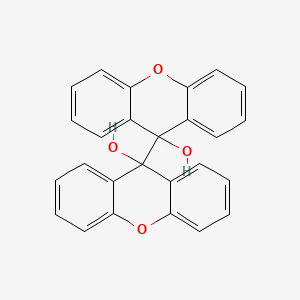
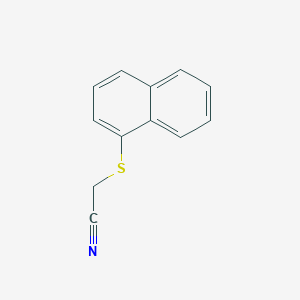
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)

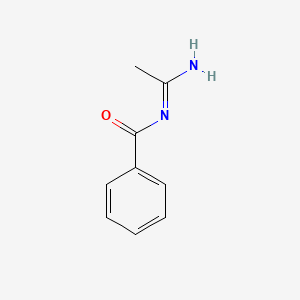
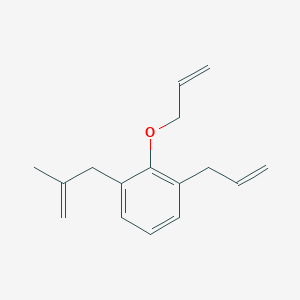

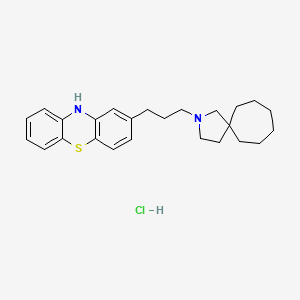
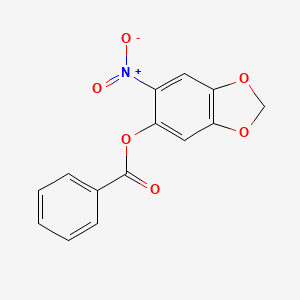
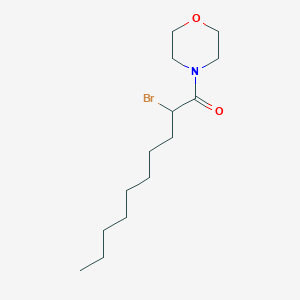
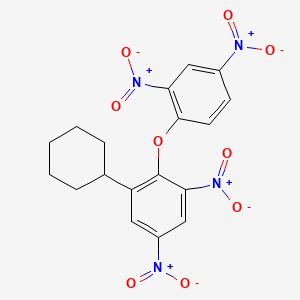
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)
